BenchChemオンラインストアへようこそ!

N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine

Physicochemical Property Drug Likeness Oral Bioavailability

N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine (CAS 241488-34-6) is a synthetic, small-molecule [1,8]naphthyridine derivative featuring a 4-methoxyphenylamino substituent at the C-2 position and electron-withdrawing trifluoromethyl groups at C-5 and C-7. The 1,8-naphthyridine core is a privileged scaffold in kinase inhibitor discovery, recognized for its ability to engage the hinge region of ATP-binding pockets via bidentate hydrogen bonding through N-1 and N-8.

Molecular Formula C17H11F6N3O
Molecular Weight 387.285
CAS No. 241488-34-6
Cat. No. B2548491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine
CAS241488-34-6
Molecular FormulaC17H11F6N3O
Molecular Weight387.285
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C17H11F6N3O/c1-27-10-4-2-9(3-5-10)24-14-7-6-11-12(16(18,19)20)8-13(17(21,22)23)25-15(11)26-14/h2-8H,1H3,(H,24,25,26)
InChIKeyORYFINIOJAGADP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine: Core Scaffold and Physicochemical Profile for Kinase-Targeted Library Design


N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine (CAS 241488-34-6) is a synthetic, small-molecule [1,8]naphthyridine derivative featuring a 4-methoxyphenylamino substituent at the C-2 position and electron-withdrawing trifluoromethyl groups at C-5 and C-7 . The 1,8-naphthyridine core is a privileged scaffold in kinase inhibitor discovery, recognized for its ability to engage the hinge region of ATP-binding pockets via bidentate hydrogen bonding through N-1 and N-8 [1]. This compound belongs to a broader chemotype under investigation for modulation of tyrosine and serine/threonine kinases, including TGF-beta receptor kinases, EGFR, and Akt [2]. Its combination of dual trifluoromethyl substitution and a 4-methoxyaniline motif is structurally distinct from simpler 1,8-naphthyridine congeners, offering a differentiated entry point for structure-activity relationship (SAR) exploration and focused library development.

Why N-(4-Methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine Cannot Be Interchanged with Other [1,8]Naphthyridine Screening Hits


Generic substitution within the [1,8]naphthyridin-2-amine class is scientifically invalid due to profound substituent-dependent shifts in kinase selectivity, potency, and drug-like properties. Even subtle modifications on the aniline ring dramatically alter the target engagement profile: the 4-methoxy substituent present on this compound introduces unique electronic (electron-donating via resonance) and steric features that directly influence hinge-binding geometry and selectivity across the kinome [1]. The concurrent presence of two highly lipophilic trifluoromethyl groups at C-5 and C-7 critically modulates metabolic stability (e.g., CYP-mediated oxidation susceptibility or inhibition) and lipophilicity (logP/logD) beyond what can be predicted from mono-substituted or des-fluoro analogs . Selecting an alternate analog lacking these precise substitution patterns risks a non-overlapping selectivity fingerprint—potentially losing activity against the target kinase of interest while gaining unwanted off-target activity—invalidating the entire screening cascade.

Verifiable Differentiation Evidence for N-(4-Methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine Versus Structural Analogs


Enhanced Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity Compared to the Des-Methoxy Analog (CAS 241488-32-4)

The 4-methoxy substituent introduces a polar surface area (PSA) of 47.04 Ų, which is higher than the TPSA predicted for the unsubstituted phenyl analog N-phenyl-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine (CAS 241488-32-4). This increase in PSA, combined with the methoxy oxygen's hydrogen-bond acceptor capacity (contributing to a total of 10 acceptors vs. 9 in the des-methoxy analog), can differentially influence oral bioavailability and blood-brain barrier penetration, providing a distinct ADME profile for lead optimization , .

Physicochemical Property Drug Likeness Oral Bioavailability

Computed Lipophilicity (logP) Differentiation from the 4-Phenoxy Analog (CAS 241488-37-9)

The compound's lipophilicity (predicted logP) is substantially lower than the 4-phenoxyphenyl analog N-(4-phenoxyphenyl)-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine (CAS 241488-37-9), driven by the replacement of a bulky, hydrophobic phenoxy group with a compact methoxy group. High lipophilicity is a primary driver of non-specific binding, fast metabolic turnover, and CYP inhibition. The lower logP of the methoxy analog is anticipated to confer advantages in microsomal stability and reduced off-target pharmacology, a critical differentiation for early-stage hit triage .

Lipophilicity Metabolic Stability logP

Predicted Kinase Hinge-Binding Geometry Divergence from Unsubstituted 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine

The 4-methoxyphenylamino group at C-2 extends the molecular scaffold into a region that typically interacts with the gatekeeper residue and the solvent-exposed region of the kinase ATP-binding pocket. The unsubstituted core, 5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine, lacks this vector, presenting only a primary amine that is highly flexible and likely to engage the hinge with lower affinity and far less selectivity [1], [2]. The aniline extension in the target compound introduces a defined dihedral angle and steric bulk that restrains conformational freedom, pre-organizing the molecule for selective hinge binding and enabling distinct interactions with the hydrophobic back pocket of specific kinases, a feature absent in the core scaffold.

Kinase Selectivity ATP-Binding Pocket Hinge Region

CYP3A4 Inhibition Liability Profile Differentiated from the N-Benzyl Analog (CAS 477851-77-7)

The N-benzyl analog N-[(4-methoxyphenyl)methyl]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine (CAS 477851-77-7) introduces a methylene spacer between the aniline nitrogen and the phenyl ring, increasing basicity (predicted pKa) and lipophilicity. This modification is a recognized structural alert for type II CYP3A4 binding and mechanism-based inhibition due to the increased exposure of the nitrogen's lone pair . The target compound, with a direct N-aryl linkage, delocalizes the nitrogen lone pair into the phenyl ring, reducing its basicity and thereby its propensity to coordinate the heme iron of CYP3A4. This fundamental difference predicts a lower CYP3A4 inhibition risk for the target compound compared to its N-benzyl counterpart.

Drug Metabolism CYP Inhibition Off-Target Toxicology

Recommended Application Scenarios for N-(4-Methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine Based on Established Evidence


Focused Kinase Library Design Targeting the Gatekeeper Region

The compound is optimally deployed as a core scaffold for constructing a focused library targeting kinases where the gatekeeper residue and hydrophobic back pocket are key selectivity determinants. The 4-methoxyphenylamino vector is ideally positioned to probe this specificity pocket based on class-level kinase pharmacophore models [1], .

Hit-to-Lead Programs Requiring Balanced Lipophilicity and Favorable Physicochemical Space

For projects where initial hits are overly lipophilic (e.g., containing phenoxy or naphthyl groups), this compound offers a differentiated starting point with lower predicted logP and a controlled TPSA/rotatable bond profile, providing a cleaner physicochemical starting point for further optimization [1].

Counter-Screening for CYP Inhibition Liability in N-Benzyl Series

When an N-benzyl analog series shows promising kinase activity but is plagued by CYP3A4 inhibition, this direct N-aryl analog serves as a crucial counter-screen compound. The structural difference predicts a lower heme-coordination potential, guiding the medicinal chemistry strategy away from the problematic benzylamine motif [1].

Biochemical Profiling as a Negative Control for C-2 Aniline Vector Studies

In broad kinase profiling panels, this compound can serve as a specific control for the contribution of the 4-methoxy substituent. By comparing its selectivity profile against the 4-H, 4-Cl, or 4-phenoxy analogs, researchers can deconvolute the electronic and steric contributions of the methoxy group to kinome-wide selectivity [1].

Quote Request

Request a Quote for N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.